molecular formula C14H16F3N3O B2721092 N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 383148-70-7

N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B2721092
CAS No.: 383148-70-7
M. Wt: 299.297
InChI Key: WZRFPWQJSJXEMX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a benzimidazole-derived acetamide featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole ring and a bulky tert-butyl (-C(CH₃)₃) group on the acetamide nitrogen. This compound is part of a broader class of benzimidazole-acetamide hybrids, which are studied for their diverse biological activities, including antimicrobial, antiviral, and quorum sensing inhibitory (QSI) properties .

Properties

IUPAC Name

N-tert-butyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-13(2,3)19-11(21)8-20-10-7-5-4-6-9(10)18-12(20)14(15,16)17/h4-7H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFPWQJSJXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzimidazole derivative with an appropriate acylating agent.

    tert-Butyl Group Addition: The tert-butyl group can be added using tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves interference with microbial enzyme systems, which is crucial for their survival and replication .

Anticancer Potential

The benzimidazole derivatives have been extensively studied for their anticancer properties. Specifically, this compound has shown promising results in inhibiting the growth of cancer cell lines such as HCT116 (human colorectal carcinoma). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Drug Development

Given its biological activities, this compound is being explored as a lead compound for the development of new antimicrobial and anticancer agents. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Studies show that it can effectively inhibit key enzymes involved in bacterial metabolism and tumor growth, making it a candidate for further development in treating infections and cancers .

Case Studies

StudyFindings
Synthesis and Evaluation of Antimicrobial ActivityDemonstrated significant antimicrobial effects against various strains, with minimum inhibitory concentrations (MIC) indicating strong activity .
Anticancer Activity Against HCT116Showed IC50 values lower than standard chemotherapy agents, highlighting its potential as an anticancer drug .
Enzyme InhibitionEffective in inhibiting dihydrofolate reductase, a target for many antimicrobial agents, showcasing its dual action against bacteria and cancer cells .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 672950-85-5)

  • Structure : Differs by substituting the tert-butyl group with a methyl (-CH₃) on the acetamide nitrogen.
  • Properties :
    • Molecular weight: 257.21 g/mol (vs. ~358 g/mol for the tert-butyl analog).
    • Density: 1.40 g/cm³ (predicted).
    • Boiling point: 403.1°C (predicted).

N-(3-Methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 478030-71-6)

  • Structure : Incorporates a 3-methylphenyl group instead of tert-butyl.
  • Properties :
    • Increased aromaticity may enhance π-π stacking interactions in biological targets.
    • Molecular weight: ~358 g/mol (similar to the tert-butyl analog).
  • Applications : Marketed as an intermediate for APIs and building blocks, suggesting utility in drug discovery .

N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6o)

  • Structure : Replaces the tert-butyl group with a benzimidazole-triazole hybrid.
  • Activity: Demonstrated 64.25% quorum sensing inhibition at 250 μM in Pseudomonas aeruginosa, comparable to trifluoromethyl-benzimidazole analogs .

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 478042-62-5)

  • Properties : Increased molecular weight and polarity due to the chloro substituent.
  • Applications : Used in molecular building blocks, indicating versatility in chemical modifications .

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Substituent Reported Activity
Target compound ~358 tert-butyl Data limited; inferred QSI potential
N-Methyl analog (CAS 672950-85-5) 257.21 Methyl N/A
3-Methylphenyl analog (CAS 478030-71-6) ~358 3-Methylphenyl Intermediate for APIs
Compound 6o ~420 Triazole-CF₃-phenyl 64.25% QSI inhibition at 250 μM
Compound 7l ~434 Triazole-CF₃-phenyl + dimethylbenzimidazole 65.80% QSI inhibition at 250 μM

Biological Activity

N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C14H16F3N3O
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 5180932

Biological Activity Overview

Benzimidazole derivatives have garnered attention due to their pharmacological potential. The specific compound of interest exhibits various biological activities as detailed below.

Anticancer Activity

Research indicates that benzimidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MDA-MB-231<20
HeLa<30
A549<25

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have demonstrated moderate activity against common fungal strains, indicating its potential as an antifungal agent.

Table 2: Antifungal Activity Data

Fungal StrainMIC (μg/mL)Reference
Candida albicans64
Aspergillus niger128

Antibacterial Activity

Benzimidazole derivatives, including this compound, have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity Data

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Benzimidazole derivatives often act by inhibiting key enzymes or interfering with cellular signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on MDA-MB-231 Cells : A recent study demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells at concentrations lower than 20 μM, suggesting a strong anticancer potential .
  • Antifungal Efficacy : In a comparative study against common fungal pathogens, this compound exhibited MIC values comparable to standard antifungal agents, indicating its potential utility in treating fungal infections .

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